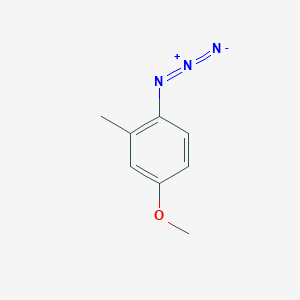
2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetonitrile is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloro group at the 4-position, an ethyl group at the 1-position, and an acetonitrile group at the 5-position of the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetonitrile typically involves the reaction of 4-chloro-3-ethyl-1H-pyrazole with acetonitrile in the presence of a base. One common method includes the use of ethyl bromide and 4-chloro-3-methylpyrazole as starting materials. The reaction proceeds through nucleophilic substitution, where the ethyl group is introduced at the 1-position of the pyrazole ring. The reaction conditions often involve the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrazole and facilitate the nucleophilic attack .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and solvents that enhance the reaction rate and selectivity can be employed to improve the efficiency of the process .
化学反応の分析
Types of Reactions
2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chloro group at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: 2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)ethylamine.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
科学的研究の応用
2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules with potential therapeutic properties.
Medicine: It serves as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
作用機序
The mechanism of action of 2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetonitrile depends on its specific application. In medicinal chemistry, the compound may act by binding to and inhibiting the activity of certain enzymes or receptors. The presence of the chloro and nitrile groups can enhance its binding affinity and specificity towards the target. The molecular targets and pathways involved can vary, but they often include key enzymes in metabolic pathways or receptors involved in signal transduction .
類似化合物との比較
Similar Compounds
4-Chloro-3-ethyl-1H-pyrazole: Similar structure but lacks the acetonitrile group.
2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)acetonitrile: Similar structure but has a methyl group instead of an ethyl group at the 1-position.
2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)ethanamine: Similar structure but has an amine group instead of a nitrile group.
Uniqueness
2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetonitrile is unique due to the combination of its chloro, ethyl, and nitrile substituents, which confer specific chemical reactivity and biological activity. The presence of the nitrile group allows for further functionalization, making it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
2-(4-chloro-2-ethylpyrazol-3-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c1-2-11-7(3-4-9)6(8)5-10-11/h5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTKITBXMLKFRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Potassium;trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide](/img/structure/B2374719.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylthio)benzamide](/img/structure/B2374721.png)

![3,4-diethoxy-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2374726.png)

![N-Methyl-1-spiro[3.5]nonan-9-ylmethanamine;hydrochloride](/img/structure/B2374728.png)

![1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazinium dichloride](/img/structure/B2374730.png)

![2-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2374736.png)

